molecular formula C8H14N4O B12898725 2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide

2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide

Katalognummer: B12898725
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: WBZPHTSJQWVWDV-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by its unique structure, which includes a hexahydro-1H-pyrrolizin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide typically involves the hydrogenation of pyrrolizin-3-ones to their hexahydro derivatives in the presence of heterogeneous catalysts . The reaction conditions, such as the choice of catalyst and solvent, play a crucial role in achieving high diastereoselectivity. For instance, good diastereoselectivity (up to >97:3) can be achieved if the pyrrolizin-3-one is substituted at specific positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and industrial applications.

Eigenschaften

Molekularformel

C8H14N4O

Molekulargewicht

182.22 g/mol

IUPAC-Name

[(E)-2,3,5,6,7,8-hexahydropyrrolizin-1-ylideneamino]urea

InChI

InChI=1S/C8H14N4O/c9-8(13)11-10-6-3-5-12-4-1-2-7(6)12/h7H,1-5H2,(H3,9,11,13)/b10-6+

InChI-Schlüssel

WBZPHTSJQWVWDV-UXBLZVDNSA-N

Isomerische SMILES

C1CC2/C(=N/NC(=O)N)/CCN2C1

Kanonische SMILES

C1CC2C(=NNC(=O)N)CCN2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.